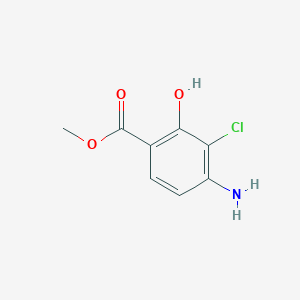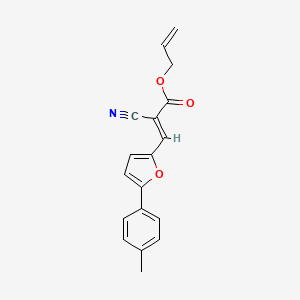
zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H16N2O4Zn. It is used in various scientific research applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxypyrimidin-6-yl)zinc pivalate typically involves the reaction of 2,4-dimethoxypyrimidine with zinc pivalate under controlled conditions. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (2,4-Dimethoxypyrimidin-6-yl)zinc pivalate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
(2,4-Dimethoxypyrimidin-6-yl)zinc pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or other zinc-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学研究应用
(2,4-Dimethoxypyrimidin-6-yl)zinc pivalate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,4-Dimethoxypyrimidin-6-yl)zinc pivalate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
相似化合物的比较
Similar Compounds
- (2,4-Dimethoxypyrimidin-6-yl)zinc acetate
- (2,4-Dimethoxypyrimidin-6-yl)zinc chloride
- (2,4-Dimethoxypyrimidin-6-yl)zinc bromide
Uniqueness
(2,4-Dimethoxypyrimidin-6-yl)zinc pivalate is unique due to its specific chemical structure and reactivity. The presence of the pivalate group imparts distinct properties, such as increased stability and solubility, compared to other similar compounds.
属性
IUPAC Name |
zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h3H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQUWKBZLINFLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=NC(=N[C-]=C1)OC.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2713329.png)







![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)



![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2713350.png)

